molecular formula C4H8BLiNO B121078 Lithium morpholinoborohydride 1M solut CAS No. 144240-18-6

Lithium morpholinoborohydride 1M solut

Cat. No. B121078
CAS RN: 144240-18-6
M. Wt: 103.9 g/mol
InChI Key: CSOVKWOHYLLGOJ-UHFFFAOYSA-N
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Description

Lithium morpholinoborohydride 1M solution, also known by its empirical formula C4H11BLiNO, is a chemical compound used in various applications . It is often used as a reagent for reduction-amination reactions and is capable of reducing a variety of functional groups .


Molecular Structure Analysis

The molecular formula of Lithium morpholinoborohydride 1M solution is C4H11BLiNO . The molecular weight is 106.88824 .


Chemical Reactions Analysis

Lithium morpholinoborohydride 1M solution is known for its role in reduction-amination reactions . It can reduce a variety of functional groups and transfer the amine moiety, as in the case of the reaction with halopyridines and primary alkyl methanesulfonates .


Physical And Chemical Properties Analysis

Lithium morpholinoborohydride 1M solution is a colorless to yellow liquid . It has a density of 0.877 g/mL at 25°C . The refractive index n20/D is 1.489 . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

C4H11BNO⋅Li C_4H_{11}BNO \cdot Li C4​H11​BNO⋅Li

, is a versatile reagent used in various scientific research applications. Below is a comprehensive analysis focusing on six distinct applications, each detailed in its own section.

Reduction-Amination Reactions

LMH is primarily used as a reagent for reduction-amination reactions . It is capable of reducing a variety of functional groups, which is essential in the synthesis of complex organic compounds. This reagent can facilitate the conversion of ketones and aldehydes into corresponding amines, a fundamental transformation in organic synthesis.

Transfer of Amine Moiety

The compound is known for its ability to transfer the amine moiety. This is particularly useful in reactions with halopyridines and primary alkyl methanesulfonates . The transfer process is crucial for the synthesis of pharmaceuticals and agrochemicals where the introduction of an amine group is needed.

Safety and Hazards

In contact with water, Lithium morpholinoborohydride 1M solution releases flammable gas . It also causes severe skin burns and eye damage . Therefore, it is advised to handle and store contents under inert gas and protect from moisture . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Mechanism of Action

. .

Mode of Action

The compound interacts with its targets by reducing them and transferring the amine moiety . This is particularly evident in the case of the reaction with halopyridines and primary alkyl methanesulfonates .

Biochemical Pathways

Given its role in reduction-amination reactions, it can be inferred that it plays a crucial role in various biochemical reactions involving the reduction of functional groups and the transfer of the amine moiety .

Result of Action

The result of the action of lithium morpholinoborohydride 1M solution is the reduction of a variety of functional groups and the transfer of the amine moiety . This can lead to significant changes at the molecular and cellular levels, depending on the specific functional groups involved and the context of the reaction.

Action Environment

The action, efficacy, and stability of lithium morpholinoborohydride 1M solution can be influenced by various environmental factorsFor instance, the compound is typically stored at a temperature of 2-8°C , suggesting that temperature could play a role in maintaining its stability.

properties

InChI

InChI=1S/C4H8BNO.Li/c5-6-1-3-7-4-2-6;/h1-4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOVKWOHYLLGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-]N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BLiNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635561
Record name Lithium hydrido(morpholin-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144240-18-6
Record name Lithium hydrido(morpholin-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium morpholinoborohydride
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